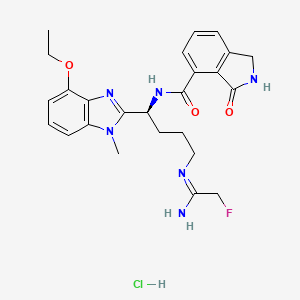
PAD2-IN-1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAD2-IN-1 (hydrochloride) is a potent and selective inhibitor of protein arginine deiminase 2 (PAD2). It is a benzimidazole-based derivative that exhibits superior selectivity for PAD2 over other isoforms such as protein arginine deiminase 4 (95-fold) and protein arginine deiminase 3 (79-fold) . This compound is primarily used in scientific research to study the role of PAD2 in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: PAD2-IN-1 (hydrochloride) is synthesized through a series of chemical reactions involving benzimidazole derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for PAD2-IN-1 (hydrochloride) are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s consistency and efficacy for research purposes .
Chemical Reactions Analysis
Types of Reactions: PAD2-IN-1 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of PAD2-IN-1 (hydrochloride) include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium, and various acids and bases to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions involving PAD2-IN-1 (hydrochloride) are typically derivatives with enhanced selectivity and potency for PAD2. These derivatives are used in further research to study the biological effects of PAD2 inhibition .
Scientific Research Applications
PAD2-IN-1 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein arginine deiminase inhibition and to develop new inhibitors with improved properties. In biology, it helps researchers understand the role of PAD2 in various cellular processes, including gene regulation and immune response .
In medicine, PAD2-IN-1 (hydrochloride) is used to investigate the therapeutic potential of PAD2 inhibition in diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. The compound’s ability to selectively inhibit PAD2 makes it a valuable tool for developing targeted therapies with minimal off-target effects .
Mechanism of Action
PAD2-IN-1 (hydrochloride) exerts its effects by selectively inhibiting the activity of protein arginine deiminase 2By inhibiting PAD2, PAD2-IN-1 (hydrochloride) prevents the citrullination of target proteins, thereby modulating various cellular processes and signaling pathways .
The molecular targets of PAD2-IN-1 (hydrochloride) include histones and other nuclear proteins involved in gene regulation. The inhibition of PAD2 by PAD2-IN-1 (hydrochloride) affects the expression of genes associated with inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
PAD2-IN-1 (hydrochloride) is unique in its high selectivity for PAD2 compared to other protein arginine deiminase inhibitors. Similar compounds include AFM-30a, which is also a PAD2-specific inhibitor, and GSK199, a PAD4-specific inhibitor . While AFM-30a and GSK199 are effective in inhibiting their respective targets, PAD2-IN-1 (hydrochloride) stands out due to its superior selectivity and potency for PAD2 .
Other similar compounds include pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine, which inhibit multiple PAD isoforms. these pan-PAD inhibitors often have off-target effects and cytotoxicity issues, making PAD2-IN-1 (hydrochloride) a more desirable option for specific PAD2 inhibition .
Properties
Molecular Formula |
C25H30ClFN6O3 |
|---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-ethoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H29FN6O3.ClH/c1-3-35-19-11-5-10-18-22(19)31-23(32(18)2)17(9-6-12-28-20(27)13-26)30-24(33)16-8-4-7-15-14-29-25(34)21(15)16;/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3,(H2,27,28)(H,29,34)(H,30,33);1H/t17-;/m0./s1 |
InChI Key |
PSVXWWOSYOYZKQ-LMOVPXPDSA-N |
Isomeric SMILES |
CCOC1=CC=CC2=C1N=C(N2C)[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(N2C)C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


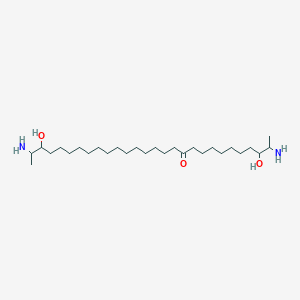

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
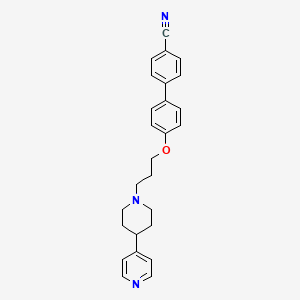
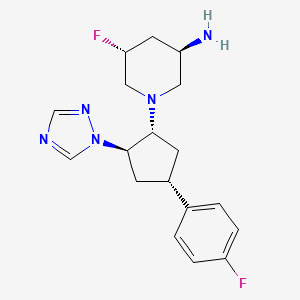
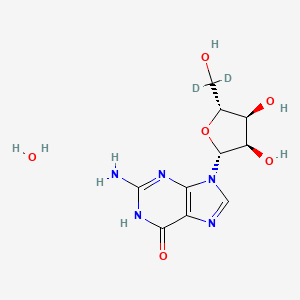
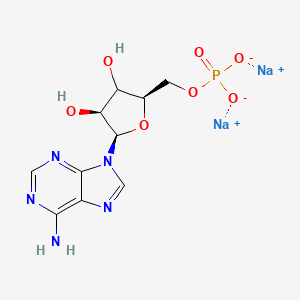
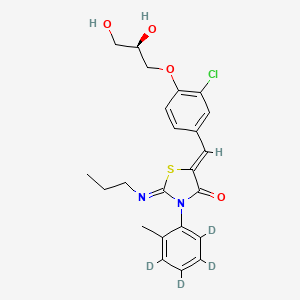
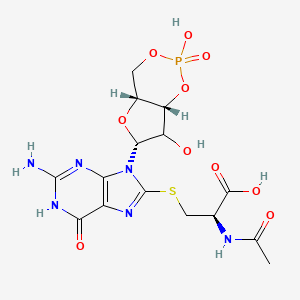
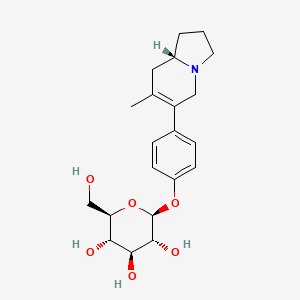
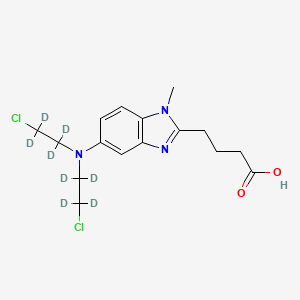

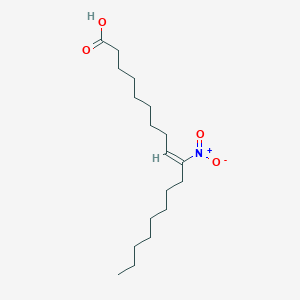
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
